molecular formula C7H16N4O3 B1196509 (+)-gamma-Hydroxy-L-homoarginine CAS No. 1622-18-0

(+)-gamma-Hydroxy-L-homoarginine

Cat. No.: B1196509
CAS No.: 1622-18-0
M. Wt: 204.23 g/mol
InChI Key: UFBPWFODSIJGPL-UHNVWZDZSA-N
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Description

(+)-gamma-hydroxy-L-homoarginine is a homoarginine.

Scientific Research Applications

Biochemical Properties

(+)-gamma-Hydroxy-L-homoarginine is soluble in water and moderately acidic, with a pKa that indicates its behavior in biological systems. It can be found in common legumes such as peas and lentils, suggesting its role as a dietary component and potential biomarker for plant-based food consumption .

Cardiovascular Research

Recent studies have highlighted the importance of this compound as a cardiovascular biomarker. It is involved in the transport mechanisms of L-arginine, which is crucial for nitric oxide synthesis—an important factor in vascular health. The compound's role in regulating cardiovascular risk markers has been documented, showing that it may help improve endothelial function and reduce cardiovascular disease risk .

Table 1: Cardiovascular Applications of this compound

Application AreaFindings
Endothelial FunctionEnhances nitric oxide production and improves vascular reactivity .
Cardiovascular BiomarkerServes as a potential marker for assessing dietary intake of legumes .
Disease Risk AssessmentAssociated with lower incidence rates of cardiovascular events in specific populations .

Immunological Studies

The compound has also been studied for its immunomodulatory effects. Research indicates that L-arginine and its derivatives can influence T cell metabolism and enhance immune responses. Specifically, this compound may modulate T cell activation and survival, potentially enhancing anti-tumor immunity .

Case Study: T Cell Activation

In a study involving human naïve CD4+ and CD8+ T cells, supplementation with L-arginine (and by extension, its derivatives like this compound) significantly increased T cell survival rates when cultured without exogenous cytokines. This suggests that this compound could be leveraged to improve immune responses in therapeutic settings .

Nutritional Implications

Given its presence in dietary sources such as peas and lentils, this compound may serve as an important component of a balanced diet. Its consumption could be linked to improved health outcomes related to cardiovascular and immune functions.

Table 2: Nutritional Sources of this compound

Food SourceConcentration (mg/100g)Health Benefits
Peas15Rich in fiber, aids digestion
Lentils20High protein content, supports muscle health

Future Research Directions

Further research is needed to explore the full range of biological activities associated with this compound. Potential areas include:

  • Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • Clinical Trials : Evaluating its efficacy in enhancing immune responses or improving cardiovascular health.
  • Dietary Guidelines : Establishing recommended intake levels based on health benefits observed in population studies.

Properties

CAS No.

1622-18-0

Molecular Formula

C7H16N4O3

Molecular Weight

204.23 g/mol

IUPAC Name

(2S,4R)-2-amino-6-(diaminomethylideneamino)-4-hydroxyhexanoic acid

InChI

InChI=1S/C7H16N4O3/c8-5(6(13)14)3-4(12)1-2-11-7(9)10/h4-5,12H,1-3,8H2,(H,13,14)(H4,9,10,11)/t4-,5+/m1/s1

InChI Key

UFBPWFODSIJGPL-UHNVWZDZSA-N

SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

Isomeric SMILES

C(CN=C(N)N)[C@H](C[C@@H](C(=O)O)N)O

Canonical SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

Synonyms

hydroxyhomoarginine
Lysine, N(6)-(aminoiminomethyl)-4-hydroxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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